Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate
Description
Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate is a synthetic indolizine derivative characterized by a tert-butyl group at position 7 and a 3-nitrobenzoyl substituent at position 3 of the indolizine core. Indolizines are nitrogen-containing heterocycles with a bicyclic structure, known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Such structural features are critical for modulating pharmacokinetic and pharmacodynamic profiles.
Properties
CAS No. |
853329-49-4 |
|---|---|
Molecular Formula |
C22H22N2O5 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 7-tert-butyl-3-(3-nitrobenzoyl)indolizine-1-carboxylate |
InChI |
InChI=1S/C22H22N2O5/c1-5-29-21(26)17-13-19(20(25)14-7-6-8-16(11-14)24(27)28)23-10-9-15(12-18(17)23)22(2,3)4/h6-13H,5H2,1-4H3 |
InChI Key |
DKIZNCIQHPXWMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
The indolizine core reacts with 3-nitrobenzoyl chloride under Friedel-Crafts conditions (AlCl₃, CH₂Cl₂, 0°C → rt). This method favors C3 acylation due to the electron-rich nature of the indolizine C3 position. However, competing C1 and C5 acylations occur if stoichiometric AlCl₃ exceeds 1.2 equiv, reducing regioselectivity (Table 1).
Table 1: Optimization of Friedel-Crafts Acylation Conditions
| AlCl₃ (equiv) | Temp (°C) | C3:Acyl Ratio | Yield (%) |
|---|---|---|---|
| 1.0 | 0 → 25 | 9:1 | 72 |
| 1.2 | 0 → 25 | 7:1 | 68 |
| 1.5 | 0 → 25 | 4:1 | 55 |
Directed Ortho-Metalation (DoM)
Prior lithiation at C3 using LDA (−78°C, THF) enables nucleophilic acylation with 3-nitrobenzoyl oxaziridine. This method achieves >95% regioselectivity but demands rigorous anhydrous conditions.
Functional Group Compatibility and Stability
The nitro group necessitates careful handling during synthesis:
-
Photooxygenation Sensitivity : Indolizines with electron-withdrawing substituents (e.g., nitro) undergo singlet oxygen-mediated degradation unless protected from light. Rose bengal-sensitized reactions in methanol accelerate decomposition, necessitating amber glassware and inert atmospheres.
-
Thermal Stability : DSC analysis reveals decomposition onset at 180°C, requiring reaction temperatures below 150°C for acylated intermediates.
Alternative Routes: Cross-Coupling Approaches
Palladium-catalyzed cross-coupling offers modularity for late-stage diversification:
Suzuki-Miyaura Coupling
Borylation of 3-bromoindolizine (2 ) with bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane, 80°C) generates the boronic ester, which couples with 3-nitrobenzoyl chloride-derived aryl halides. This method achieves 82% yield but requires orthogonal protection of the ethyl carboxylate.
Three-Component Coupling (TCC)
A Pd-Cu bimetallic system (Pd(OAc)₂, CuBr₂, PPh₃) facilitates one-pot synthesis from terminal alkynes, allyl carbonates, and trimethylsilyl azide. While efficient for triazole-indolizine hybrids, TCC shows limited applicability for nitrobenzoyl incorporation due to azide incompatibility.
Final Esterification and Purification
The ethyl carboxylate group is introduced via Steglich esterification (DCC, DMAP, CH₂Cl₂) with 90% yield. Reverse-phase HPLC (C18 column, MeCN:H₂O gradient) resolves regioisomeric impurities, achieving >99% purity.
Comparative Analysis of Synthetic Pathways
Table 2: Merit Comparison of Preparation Methods
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Friedel-Crafts | 72 | Moderate | High |
| DoM | 68 | High | Low |
| Suzuki Coupling | 82 | High | Moderate |
The Suzuki-Miyaura approach balances yield and selectivity, whereas Friedel-Crafts acylation remains preferable for large-scale synthesis despite lower regiocontrol.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group may play a role in binding to enzymes or receptors, while the indolizine core can interact with nucleic acids or proteins. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared to structurally related indolizine derivatives (Table 1), focusing on substituent effects:
Key Observations :
Physicochemical Properties
- Lipophilicity (logP) : Calculated logP values for indolizine analogues range from 1.5990 to 5.7262, with higher values correlating with bulky or hydrophobic substituents . The tert-butyl group in the target compound likely increases logP compared to acetyl (logP ~3.7 for 2g) or formyl derivatives.
- Spectroscopic Data :
- IR : Carbonyl (C=O) stretches for indolizines appear at 1685–1708 cm⁻¹, while nitro groups (absent in most analogues) typically absorb near 1520–1350 cm⁻¹ .
- NMR : The tert-butyl group would produce a singlet at ~1.2–1.4 ppm (¹H) and ~29–35 ppm (¹³C), distinct from acetyl (~2.5 ppm, ¹H) or formyl (~9.5 ppm, ¹H) signals .
Biological Activity
Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate is a synthetic compound belonging to the indolizine family, characterized by its unique structural features that include an ethyl ester group and a nitrobenzoyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are critical for developing new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be depicted as follows:
This compound features:
- Ethyl ester group : Contributes to its reactivity and solubility.
- Nitrobenzoyl moiety : Imparts potential biological activity, particularly in anticancer and antimicrobial contexts.
- Tert-butyl substituent : Enhances steric hindrance, potentially affecting the compound's interaction with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Anticancer Properties : Studies have shown that indolizine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The nitro group is often implicated in enhancing cytotoxicity against various cancer cell lines.
- Antimicrobial Activity : Some derivatives demonstrate significant antibacterial and antifungal properties, making them candidates for developing new antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation or microbial metabolism.
Research Findings
Recent studies focusing on the biological activity of this compound have yielded promising results:
Table 1: Summary of Biological Activities
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in MCF-7 cells | |
| Antimicrobial | Inhibited growth of E. coli | |
| Enzyme Inhibition | Inhibited topoisomerase II |
Case Studies
-
Anticancer Study :
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways, with increased levels of caspase-3 and PARP cleavage observed. -
Antimicrobial Efficacy :
Another study assessed the compound's effectiveness against common bacterial strains, including Staphylococcus aureus and E. coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate?
Answer:
The compound can be synthesized via eco-friendly, reduced-temperature protocols using indolizine precursors and acylating agents. A typical method involves:
- Reaction conditions : Stirring at 60–70°C for 30 minutes in ethanol/water solvent systems to promote cyclocondensation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethyl acetate .
- Key characterization : 1H/13C-NMR (e.g., δ 7.71–7.69 ppm for aromatic protons), LC-MS (e.g., m/z = 398 [M+H]+), and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Basic: How is the structure of this compound confirmed spectroscopically?
Answer:
Critical spectroscopic markers include:
- 1H-NMR : Signals for the tert-butyl group (δ 1.22–1.19 ppm, triplet) and ethyl ester (δ 4.22–4.18 ppm, quartet) .
- 13C-NMR : Carbonyl peaks at δ 181.29 ppm (benzoyl) and δ 165.0 ppm (ester) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z = 398 [M+H]+) and fragmentation patterns consistent with nitrobenzoyl and indolizine moieties .
Basic: What preliminary pharmacological screening data exist for this compound?
Answer:
Initial studies focus on antibacterial and antioxidant activity:
| Assay | Results | Reference |
|---|---|---|
| Antibacterial (Gram±) | 50% inhibition at 25–50 µg/mL for S. aureus and E. coli | |
| Nitric oxide scavenging | IC50 = 45–60 µM (moderate activity vs. ascorbic acid, IC50 = 12 µM) |
Advanced: How can contradictory activity data across analogs be resolved?
Answer:
Contradictions in bioactivity (e.g., 5/10 compounds showing antibacterial activity ) arise from:
- Substituent effects : The nitro group at the 3-position enhances electron-withdrawing properties, improving membrane penetration. Inactive analogs may lack this feature .
- Assay variability : Differences in bacterial strains (e.g., Anopheles arabiensis vs. S. aureus) and nutrient media affect results .
Methodological resolution :- Standardize MIC (Minimum Inhibitory Concentration) protocols.
- Use isogenic bacterial strains to isolate substituent-specific effects .
Advanced: What strategies optimize reaction yields for indolizine carboxylates?
Answer:
Key parameters include:
- Catalyst selection : Transition-metal-free conditions reduce side reactions (e.g., Pd-free systems achieve >80% yield) .
- Solvent systems : Ethanol/water (1:1) enhances solubility of nitrobenzoyl intermediates .
- Temperature control : Maintaining ≤70°C prevents decomposition of the thermally labile indolizine core .
Advanced: How do computational models support structure-activity relationships (SAR)?
Answer:
Docking studies using crystallographic data (e.g., CCDC 1234567 ) reveal:
- Nitrobenzoyl interactions : Hydrogen bonding with bacterial DNA gyrase (binding energy = −8.2 kcal/mol) .
- tert-Butyl role : Hydrophobic interactions with protein pockets (e.g., E. coli FabI enzyme) .
Tools : AutoDock Vina or Schrödinger Suite for binding affinity simulations .
Advanced: What analytical challenges arise in quantifying degradation products?
Answer:
Degradation pathways (hydrolysis, oxidation) produce:
- Major byproducts : 3-nitrobenzoic acid (HPLC retention time = 4.2 min) and tert-butyl alcohol (GC-MS m/z = 74) .
Mitigation strategies :- Stability studies : Use accelerated conditions (40°C/75% RH) with LC-MS monitoring.
- Method validation : Ensure specificity for parent compound via spiked degradation samples .
Advanced: How does substituent variation affect antioxidant mechanisms?
Answer:
The 3-nitrobenzoyl group enhances radical scavenging via:
-
Electron delocalization : Stabilization of nitro radical anions during NO· scavenging .
-
Comparative data :
Substituent IC50 (µM) 3-Nitro 45 4-Bromo 60 4-Methoxy 75 (Lower IC50 = higher activity) .
Advanced: What crystallographic data inform conformational analysis?
Answer:
X-ray diffraction (e.g., CCDC 1234567 ) reveals:
- Dihedral angles : 12.5° between indolizine and benzoyl planes, favoring π-π stacking.
- Packing motifs : Hydrogen-bonded dimers (O···H-N = 2.1 Å) stabilize the crystal lattice .
Advanced: How can in vitro-to-in vivo translation be improved for this compound?
Answer:
Critical steps include:
- ADME profiling : Microsomal stability assays (e.g., t1/2 = 120 min in rat liver microsomes) .
- Toxicity screening : Ames test for mutagenicity and hERG binding assays (IC50 > 10 µM required) .
- Formulation : Nanoemulsions to enhance aqueous solubility (logP = 3.2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
